molecular formula C9H23NO3Si B1664141 3-Aminopropyltriethoxysilane CAS No. 919-30-2

3-Aminopropyltriethoxysilane

Cat. No. B1664141
CAS RN: 919-30-2
M. Wt: 221.37 g/mol
InChI Key: WYTZZXDRDKSJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania . APTES is used as an amino-silane which is mainly used as a dispersant .


Synthesis Analysis

Silicone-modified graphene was successfully synthesized by treating graphene oxide with APTES and then reduced by hydrazine hydrate . Octa (3-aminopropyl)silsesquioxane can be obtained in a one-step hydrolytic condensation using APTES and hydrochloric or trifluoromethanesulfonic acid .


Molecular Structure Analysis

The molecular structure of APTES is represented by the formula H2N(CH2)3Si(OC2H5)3 .


Chemical Reactions Analysis

APTES is used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania .


Physical And Chemical Properties Analysis

APTES has a molar mass of 221.372 g·mol−1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .

Scientific Research Applications

Surface Modification and Adhesion Enhancement

3-Aminopropyltriethoxysilane (APTES) is extensively used in surface modification, particularly for promoting adhesion between silica substrates and various materials. Howarter and Youngblood (2006) demonstrated its application in creating thin films on silica surfaces, optimizing conditions for consistent amination. This has implications for advanced composites and biomolecular lab-on-a-chip applications (Howarter & Youngblood, 2006).

Enhancement of Nanoparticle Properties

Zhang and Lai (2021) highlighted APTES's role in modifying metal oxide nanoparticle surfaces, enhancing dispersibility and antibacterial properties. This modification is critical for applications in electrochemical sensors, catalysts, and Pickering emulsions (Zhang & Lai, 2021).

Concrete Durability Improvement

In the context of reinforced concrete, Shen et al. (2019) discovered that APTES, used as a corrosion inhibitor in electro-migration treatments, effectively enhances concrete durability by reducing corrosion current density and increasing concrete resistivity (Shen et al., 2019).

Bioanalytical Applications

APTES has found significant use in bioanalytical procedures, particularly in the development of in vitro diagnostics. Vashist (2014) discussed its role in surface modification of bioanalytical platforms and immobilization of biomolecules, making it vital for enzyme-linked immunosorbent assays and other diagnostic technologies (Vashist, 2014).

Environmental and Sensor Applications

Zhu et al. (2013) utilized APTES in the synthesis of Ag nanoclusters for the detection of Hg(2+) using localized surface plasmon resonance light-scattering technology, suggesting potential for environmental applications (Zhu et al., 2013).

Biomedical and Tissue Engineering

Li et al. (2014) explored the use of APTES in modifying chitosan scaffolds for peripheral nerve regeneration. The silanization treatment improved the scaffold's biocompatibility and facilitated cell attachment and proliferation, indicating its potential in tissue engineering applications (Li et al., 2014).

Safety And Hazards

APTES is a toxic compound with an MSDS health hazard score of 3 . APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves . The target organs of APTES are nerves, liver, and kidney .

Future Directions

APTES has various direct applications in electrochemical sensors, catalysts, and Pickering emulsions . APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .

properties

IUPAC Name

3-triethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTZZXDRDKSJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29159-37-3
Record name γ-Aminopropyltriethoxysilane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29159-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2027333
Record name 3-Aminopropyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [HSDB] Colorless or light yellow liquid with a fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline]
Record name 1-Propanamine, 3-(triethoxysilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Triethoxysilyl)propylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7560
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

217 °C
Record name 3-(Triethoxysilyl)propylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

98 °C (closed cup)
Record name 3-(Triethoxysilyl)propylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.94 at 25 °C, Density = 0.9506 g/cu m at 20 °C
Record name 3-(Triethoxysilyl)propylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.01 [mmHg], 3.3 kPa at 121 °C extrapolated to 2 Pa at 20 °C (0.015 mm Hg)
Record name 3-(Triethoxysilyl)propylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7560
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-(Triethoxysilyl)propylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Ethyl alcohol (0-1%), 2-butanone (0-2%), dibenzoyl peroxide (0-1%) (purity 98% - 100%)[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane
Record name 3-(Triethoxysilyl)propylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3-Aminopropyltriethoxysilane

Color/Form

Liquid

CAS RN

919-30-2
Record name (3-Aminopropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Triethoxysilyl)propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropyltriethoxysilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanamine, 3-(triethoxysilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Aminopropyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropyltriethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(TRIETHOXYSILYL)PROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8S6UBW552
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(Triethoxysilyl)propylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-70 °C
Record name 3-(Triethoxysilyl)propylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Into a ten-liter steel autoclave with stirrer, 3400 g (200 moles) of liquid ammonia was poured, and the reactor was sealed. Then the ammonia was heated to 75° C., causing a pressure of 36 bars to be established. After this temperature was reached, γ-chloropropyltriethoxysilane was fed in, with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles; then stirring was continued for 8 hours at 75° C. Then the pressure was let off and the ammonia was removed. After the removal of ammonium chloride by filtration, the remaining raw product was purified by vacuum distillation. From the 642 grams of γ-chloropropyltriethoxysilane, 486 g of γ-aminopropyltriethoxysilane was obtained (82.4% of the theoretical yield) plus 98.3 g of byproducts (secondary and tertiary amines).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
3400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

571 parts of allylamine, 0.38 part of [Rh(NBD)2 ](+). BF4(-) (note: NBD: Norbornadiene), 1.0 part of phenothiazine and 1640 parts of triethoxysilane were charged into a sealed tube and allowed to react in an oil bath for 2 hours at 130° C. Following cooling, the product was analyzed with gas chromatography. Aminopropyltriethoxysilane was produced at a yield of 65% and moreover, the ratio of γ:β isomer was 24:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(NBD)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopropyltriethoxysilane
Reactant of Route 2
Reactant of Route 2
3-Aminopropyltriethoxysilane
Reactant of Route 3
3-Aminopropyltriethoxysilane
Reactant of Route 4
3-Aminopropyltriethoxysilane
Reactant of Route 5
Reactant of Route 5
3-Aminopropyltriethoxysilane
Reactant of Route 6
3-Aminopropyltriethoxysilane

Citations

For This Compound
45,300
Citations
JA Howarter, JP Youngblood - Langmuir, 2006 - ACS Publications
Thin films of 3-aminopropyltriethoxysilane (APTES) are commonly used to promote adhesion between silica substrates and organic or metallic materials with applications ranging from …
Number of citations: 869 pubs.acs.org
PH Maddox, D Jenkins - Journal of clinical pathology, 1987 - ncbi.nlm.nih.gov
… Immerse rack of slides for at least five seconds in a 2% solution of 3-aminopropyltriethoxysilane (Sigma Chemical Co, Poole, Dorset, England, No A-3648), in 99% industrial methylated …
Number of citations: 221 www.ncbi.nlm.nih.gov
RG Acres, AV Ellis, J Alvino, CE Lenahan… - The Journal of …, 2012 - ACS Publications
The use of the coupling agent, 3-aminopropyltriethoxysilane (APTES), in the silanization reaction with silanol-terminated silicon is an important surface modification reaction. Of …
Number of citations: 447 pubs.acs.org
A Simon, T Cohen-Bouhacina, MC Porté… - Journal of colloid and …, 2002 - Elsevier
In order to establish a 3-aminopropyltriethoxysilane (APTES) grafting procedure with limited number of APTESs noncovalently linked to the silica surface, two different methods of …
Number of citations: 151 www.sciencedirect.com
J Kathi, KY Rhee - Journal of Materials Science, 2008 - Springer
… In the present study, 3-aminopropyltriethoxysilane (3-APTES) was used as the silane agent … by covalent bonding of the 3-aminopropyltriethoxysilane molecule with oxidized carbon …
Number of citations: 267 link.springer.com
SK Vashist, E Lam, S Hrapovic, KB Male… - Chemical …, 2014 - ACS Publications
… 3-Aminopropyltriethoxysilane (APTES) has been used extensively for the functionalization of bioanalytical platforms as its role in surface modification has been intensively investigated …
Number of citations: 301 pubs.acs.org
PT Bertuoli, D Piazza, LC Scienza, AJ Zattera - Applied Clay Science, 2014 - Elsevier
… In this work, we studied the modification of the Mt with 3-aminopropyltriethoxysilane (γ-APS) in different dispersion media using different functionalization conditions. X-ray diffraction (…
Number of citations: 169 www.sciencedirect.com
H He, J Duchet, J Galy, JF Gerard - Journal of colloid and interface science, 2005 - Elsevier
… XRD patterns clearly indicate the introduction of 3-aminopropyltriethoxysilane (γ-APS) into the clay interlayer. In the natural montmorillonite, γ-APS adopts a parallel-bilayer arrangement…
Number of citations: 323 www.sciencedirect.com
KW Park, SY Jeong, OY Kwon - Applied clay science, 2004 - Elsevier
… H-kenyaite was modified by interlayer surface silylation using 3-aminopropyltriethoxysilane and … to the grafting of 3-aminopropyltriethoxysilane to the interlayer surface silanol groups. …
Number of citations: 61 www.sciencedirect.com
A Krysztafkiewicz, T Jesionowski… - Colloids and Surfaces A …, 2000 - Elsevier
… For modification, solutions of 3-aminopropyltriethoxysilane were prepared, while solutions of the silane coupling agents were prepared in a mixture of water and methanol (4:1 by …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.